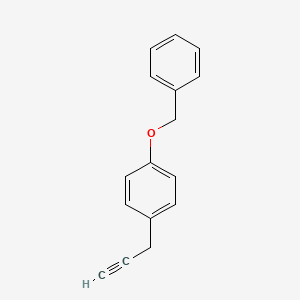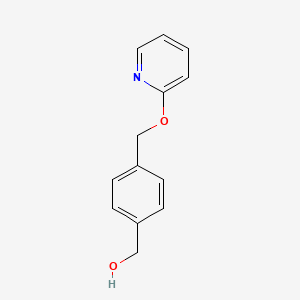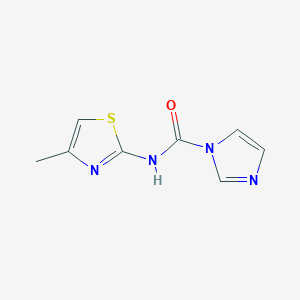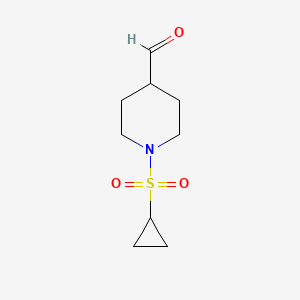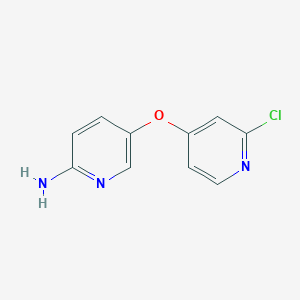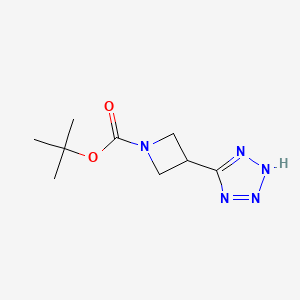
tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₅N₅O₂ and a molecular weight of 225.25 g/mol . This compound features a tetrazole ring attached to an azetidine ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tetrazole precursors under specific conditions. One common method includes the use of tert-butyl azetidine-1-carboxylate and sodium azide in the presence of a suitable solvent and catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may also play a role in the compound’s biological effects by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate include:
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of the tetrazole ring.
1,4-bis(2-(tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne: This compound features two tetrazole rings and a buta-1,3-diyne linker.
The uniqueness of this compound lies in its combination of the tetrazole and azetidine rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-9(2,3)16-8(15)14-4-6(5-14)7-10-12-13-11-7/h6H,4-5H2,1-3H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNZWLQTTLFNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731559 | |
| Record name | tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009367-63-8 | |
| Record name | tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397717.png)
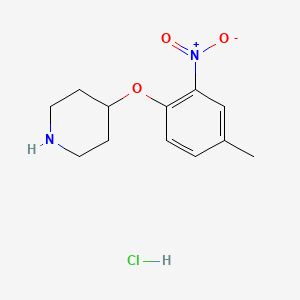


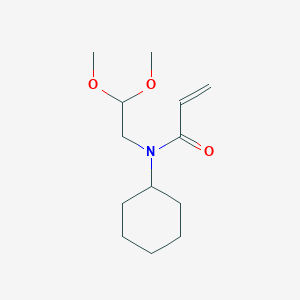
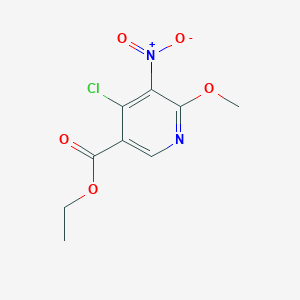
![Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate](/img/structure/B1397726.png)
